molecular formula C25H25ClN2O7S B3355327 Ethyl 2-[2-(4-chlorophenoxy)acetamido]-5-[(2,4-dimethoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate CAS No. 6238-15-9

Ethyl 2-[2-(4-chlorophenoxy)acetamido]-5-[(2,4-dimethoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate

Cat. No.: B3355327
CAS No.: 6238-15-9
M. Wt: 533 g/mol
InChI Key: KJEHDXHQIUTSAD-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(4-chlorophenoxy)acetamido]-5-[(2,4-dimethoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

The synthesis of Ethyl 2-[2-(4-chlorophenoxy)acetamido]-5-[(2,4-dimethoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate involves multiple stepsThe reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and reduce costs. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Ethyl 2-[2-(4-chlorophenoxy)acetamido]-5-[(2,4-dimethoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. .

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups attached to the thiophene ring.

Scientific Research Applications

Ethyl 2-[2-(4-chlorophenoxy)acetamido]-5-[(2,4-dimethoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-[2-(4-chlorophenoxy)acetamido]-5-[(2,4-dimethoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the modulation of inflammatory responses .

Comparison with Similar Compounds

Ethyl 2-[2-(4-chlorophenoxy)acetamido]-5-[(2,4-dimethoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[[2-(4-chlorophenoxy)acetyl]amino]-5-[(2,4-dimethoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25ClN2O7S/c1-5-34-25(31)21-14(2)22(23(30)27-18-11-10-17(32-3)12-19(18)33-4)36-24(21)28-20(29)13-35-16-8-6-15(26)7-9-16/h6-12H,5,13H2,1-4H3,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJEHDXHQIUTSAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=C(C=C(C=C2)OC)OC)NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClN2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50387494
Record name Ethyl 2-[2-(4-chlorophenoxy)acetamido]-5-[(2,4-dimethoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50387494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

533.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6238-15-9
Record name Ethyl 2-[2-(4-chlorophenoxy)acetamido]-5-[(2,4-dimethoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50387494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-[2-(4-chlorophenoxy)acetamido]-5-[(2,4-dimethoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate
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Ethyl 2-[2-(4-chlorophenoxy)acetamido]-5-[(2,4-dimethoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate
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Ethyl 2-[2-(4-chlorophenoxy)acetamido]-5-[(2,4-dimethoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate
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Ethyl 2-[2-(4-chlorophenoxy)acetamido]-5-[(2,4-dimethoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate
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Ethyl 2-[2-(4-chlorophenoxy)acetamido]-5-[(2,4-dimethoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate
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Ethyl 2-[2-(4-chlorophenoxy)acetamido]-5-[(2,4-dimethoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate

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